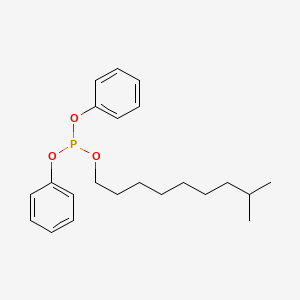

Isodecyl diphenyl phosphite

Descripción general

Descripción

Isodecyl diphenyl phosphite is an organophosphorus compound widely used as a stabilizer in various polymer applications. It is known for its ability to protect polymers from degradation caused by heat and light, thereby extending their service life. This compound is particularly valued in the plastics industry for its effectiveness in maintaining the transparency and initial color of polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isodecyl diphenyl phosphite is typically synthesized through the reaction of isodecyl alcohol with diphenyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:

C10H21OH+(C6H5O)2P→C10H21O(C6H5O)2P+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to achieve maximum efficiency and minimal waste. The product is then purified through distillation or other separation techniques to obtain the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form isodecyl diphenyl phosphate. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce isodecyl alcohol and diphenyl phosphoric acid.

Substitution: The compound can participate in substitution reactions where the isodecyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Substitution Reagents: Alkyl or aryl halides.

Major Products:

Oxidation: Isodecyl diphenyl phosphate.

Hydrolysis: Isodecyl alcohol and diphenyl phosphoric acid.

Substitution: Various alkyl or aryl diphenyl phosphites.

Aplicaciones Científicas De Investigación

Flame Retardancy

IDDP is extensively used in the following applications:

- Polyvinyl Chloride (PVC) Products : Utilized in sheeting, coatings for apparel, upholstery, and wall coverings.

- Electrical Insulation : Incorporated into wire insulation and pipe insulation materials.

- Construction Materials : Used in fire/smoke retardant formulations for building materials .

Plasticization

As a plasticizer, IDDP enhances the flexibility and durability of various polymers:

- Nitrile Butadiene Rubber (NBR) : Improves the processing and end-use properties.

- Acrylics and Polyvinyl Acetate (PVAc) : Enhances adhesion properties in adhesives.

- Engineering Resins : Aids in the processing of unsaturated polyesters and alloys .

Biological Research Applications

Recent studies have focused on the biological effects of IDDP, particularly its potential toxicity and environmental impact:

Toxicological Studies

Research conducted by the National Institute of Environmental Health Sciences (NIEHS) evaluated IDDP's biological potency through in vivo studies on male Sprague Dawley rats. These studies aimed to assess traditional toxicological endpoints alongside transcriptomics to understand dose-related changes . Key findings include:

- IDDP demonstrated skin sensitization potential based on animal studies.

- The compound's metabolic pathways were explored, indicating interactions with plant systems such as rice.

Environmental Impact Assessments

IDDP's environmental implications are under investigation, particularly regarding its persistence and degradation products. Studies indicate that under extreme pH conditions, IDDP can hydrolyze into phenol and other byproducts, which may pose ecological risks.

Case Studies

Mecanismo De Acción

The primary mechanism by which isodecyl diphenyl phosphite exerts its effects is through the stabilization of polymers. It acts as a secondary antioxidant, interacting with free radicals and other reactive species to prevent the degradation of polymer chains. This stabilization process involves the donation of hydrogen atoms to neutralize free radicals, thereby protecting the polymer from oxidative damage.

Comparación Con Compuestos Similares

Isodecyl diphenyl phosphite is unique in its balance of molecular weight and stabilizing efficiency. Similar compounds include:

2-ethylhexyl diphenyl phosphite: Known for its high phosphorus content and low molecular weight.

Phenyl diisodecyl phosphite: Characterized by its high molecular weight and effectiveness in stabilizing polymers.

Triisodecyl phosphite: Noted for its low molecular weight and high phosphorus content.

Compared to these compounds, this compound offers an intermediate molecular weight and a good balance of stabilizing properties, making it a versatile choice for various applications.

Actividad Biológica

Isodecyl diphenyl phosphite (IDDP) is an organophosphate compound primarily used as a flame retardant and lubricant additive. Its biological activity has garnered attention due to its potential toxicity and environmental impact. This article presents a detailed examination of the biological effects of IDDP, including its metabolism, toxicity, and interactions with biological systems, supported by data tables and research findings.

IDDP can be synthesized through the esterification of isodecanol with phosphoric acid or its derivatives. The reaction results in the formation of a phosphate ester, which is characterized by its hydrophobic properties due to the long alkyl chain of isodecanol.

Metabolism and Environmental Interaction

Recent studies have highlighted the metabolism of IDDP in plants, particularly rice, and its interaction with the rhizosphere microbiome. A notable study demonstrated that hydroponic exposure to IDDP resulted in significant translocation and biotransformation within rice plants. The rhizosphere microbiome was found to efficiently degrade IDDP, mitigating its uptake in plant tissues and reducing adverse effects on growth.

Key Findings from Research:

- Biotransformation Pathways : The study identified several transformation pathways including hydrolysis, hydroxylation, methylation, and glucuronidation products. Notably, methylation and glycosylation were exclusive to rice metabolism .

- Environmental Persistence : IDDP has been detected in various environmental matrices including indoor air and wastewater, raising concerns about its persistence and potential ecological impacts .

Toxicological Assessments

IDDP has been assessed for its acute and chronic toxicity through various studies:

- Skin Sensitization : Animal studies indicate that IDDP is a skin sensitizer, causing reactions upon exposure in guinea pigs.

- Repeat Dose Studies : A study conducted on male Sprague Dawley rats evaluated the biological potency of IDDP through multiple dosing regimens. The results indicated dose-related changes in gene expression linked to traditional toxicological endpoints, suggesting potential neurotoxic effects associated with cholinesterase inhibition .

Table 1: Summary of Toxicological Studies on IDDP

Ecotoxicological Impact

The ecotoxicological profile of IDDP suggests low risks to air quality and soil from production processes. However, it poses potential risks to aquatic environments due to leaching from treated materials. The compound does not meet criteria for persistent, bioaccumulative, and toxic (PBT) substances according to regulatory assessments .

Propiedades

IUPAC Name |

8-methylnonyl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31O3P/c1-20(2)14-8-4-3-5-13-19-23-26(24-21-15-9-6-10-16-21)25-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRNSOYXKABLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883110 | |

| Record name | 8-Methylnonyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26544-23-0, 4169-11-3 | |

| Record name | Diphenyl isodecyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl diphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL ISODECYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQ9I1429A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.